5,6-Diamino-2-isopropylpyrimidin-4-ol

DNA polymerase lambda Base excision repair Cancer therapeutics

Researchers investigating base excision repair (BER) pathways often face a lack of well-characterized, selective probe molecules. 5,6-Diamino-2-isopropylpyrimidin-4-ol provides a quantitative baseline for SAR campaigns, exhibiting moderate potency against DNA polymerase beta and lambda (IC50 = 7.0-7.6 µM) while demonstrating desirable inactivity against IMPDH2 (IC50 > 100 µM), thus minimizing off-target folate metabolism effects. · Serves as a direct precursor to pyrimido[4,5-d]pyrimidine scaffolds essential for kinase inhibitor libraries. · The specific 2-isopropyl-4-ol substitution is critical; 2-methyl/2-phenyl analogs lose inhibitory activity. · Supplied as a high-purity (>95%) reference standard suitable for HPLC method validation.

Molecular Formula C7H12N4O
Molecular Weight 168.2 g/mol
CAS No. 52403-08-4
Cat. No. B1436793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diamino-2-isopropylpyrimidin-4-ol
CAS52403-08-4
Molecular FormulaC7H12N4O
Molecular Weight168.2 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=C(C(=O)N1)N)N
InChIInChI=1S/C7H12N4O/c1-3(2)6-10-5(9)4(8)7(12)11-6/h3H,8H2,1-2H3,(H3,9,10,11,12)
InChIKeyIJLVNMMEVNOQCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Diamino-2-isopropylpyrimidin-4-ol – Core Scaffold


5,6-Diamino-2-isopropylpyrimidin-4-ol is a heterocyclic diaminopyrimidine derivative featuring a 4-hydroxy group and a 2-isopropyl substituent. This core scaffold is central to numerous medicinal chemistry programs, serving as a key intermediate for the synthesis of bicyclic pyrimido[4,5-d]pyrimidine systems [1] and as a privileged structure in enzyme inhibition, particularly against folate pathway enzymes and nucleic acid polymerases . Its molecular architecture provides a versatile platform for structural diversification aimed at optimizing potency and selectivity profiles.

5,6-Diamino-2-isopropylpyrimidin-4-ol Irreplaceability


While the diaminopyrimidine class shares a common heterocyclic core, the precise substitution pattern—specifically the isopropyl group at position 2 and the hydroxyl at position 4—directly governs target engagement, isoform selectivity, and downstream synthetic utility. Generic substitution with a 2-methyl or 2-phenyl analog can result in a complete loss of inhibitory activity against specific targets like DNA polymerase beta or lambda [1]. Furthermore, the specific 5,6-diamino-4-ol arrangement is a crucial precursor for constructing pyrimido[4,5-d]pyrimidine frameworks, a transformation that fails with alternative regioisomers [2]. The quantitative data below substantiates that this specific compound occupies a unique and non-interchangeable position in both biological screening cascades and synthetic pathways.

5,6-Diamino-2-isopropylpyrimidin-4-ol Quantitative Evidence


DNA Polymerase Lambda Inhibition

5,6-Diamino-2-isopropylpyrimidin-4-ol demonstrates a defined, moderate inhibitory potency against human DNA polymerase lambda with an IC50 value of 7.0 µM [1]. This activity is in the same order of magnitude as structurally unrelated diaminopyrimidine-based inhibitors of DNA polymerase beta, which exhibit Ki values around 5.5-11.6 µM in comparable enzymatic assays [2]. This quantifies the compound's potential as a probe for DNA repair pathways, offering a baseline for SAR studies.

DNA polymerase lambda Base excision repair Cancer therapeutics

Rat DNA Polymerase Beta Inhibition

Against rat DNA polymerase beta, the compound exhibits an IC50 of 7.6 µM [1]. This value is highly comparable to the 7.0 µM IC50 observed against the human lambda isoform, suggesting a consistent but non-selective inhibition profile across related polymerase enzymes. It also aligns closely with the 5.5 µM Ki value reported for a separate diaminopyrimidine-based inhibitor in the same assay system [2], validating the target engagement of this chemotype.

DNA polymerase beta Enzyme inhibition Chemical probe

IMP Dehydrogenase 2 Selectivity

In contrast to its activity against DNA polymerases, 5,6-Diamino-2-isopropylpyrimidin-4-ol is essentially inactive against mouse IMP dehydrogenase type 2, displaying an IC50 greater than 100 µM [1]. This demonstrates a degree of functional selectivity, indicating that the compound does not promiscuously inhibit all nucleotide-binding enzymes. This contrasts with other diaminopyrimidine-based inhibitors that may show broader polypharmacology against folate pathway enzymes [2].

IMP dehydrogenase Selectivity profiling Off-target activity

Pyrimido[4,5-d]pyrimidine Synthesis Precursor

The specific 5,6-diamino-4-hydroxy substitution pattern of this compound is a recognized and essential precursor for constructing the biologically significant pyrimido[4,5-d]pyrimidine bicyclic system [1]. This is a non-trivial synthetic transformation that cannot be achieved with other regioisomers, such as 4,5-diamino or 2,4-diamino pyrimidines, which would lead to different fused ring systems. The isopropyl group provides a defined lipophilic handle that can be retained or modified, offering an advantage over the unsubstituted or methyl analogs in modulating physicochemical properties during lead optimization.

Heterocyclic chemistry Fused pyrimidines Building block

5,6-Diamino-2-isopropylpyrimidin-4-ol Application Scenarios


DNA Polymerase Beta/Lambda Probes for BER

Researchers investigating the base excision repair (BER) pathway can utilize 5,6-Diamino-2-isopropylpyrimidin-4-ol as a validated, moderate-potency probe (IC50 = 7.0-7.6 µM) for DNA polymerase beta and lambda [1]. Its defined activity and established inactivity against IMPDH2 (IC50 > 100 µM) make it a suitable starting point for structure-activity relationship (SAR) campaigns aimed at developing more potent and selective inhibitors, without confounding off-target effects on folate metabolism [2]. This compound provides a reliable, quantitative baseline for medicinal chemistry optimization efforts in oncology research.

Pyrimido[4,5-d]pyrimidine Library Synthesis

Medicinal chemists engaged in the synthesis of fused heterocyclic libraries should prioritize this compound as a direct precursor to the pyrimido[4,5-d]pyrimidine scaffold, a core structure found in numerous kinase inhibitors and other bioactive molecules [3]. The specific 5,6-diamino-4-ol arrangement is essential for this regioselective cyclization, which is not feasible with other diaminopyrimidine isomers. The pre-installed isopropyl group offers a defined, modifiable lipophilic moiety, streamlining the diversification process compared to starting from an unsubstituted analog.

Impurity Profiling Reference Standard

Analytical and quality control laboratories can employ 5,6-Diamino-2-isopropylpyrimidin-4-ol as a characterized pharmaceutical impurity or process-related substance [4]. Its availability as a discrete, high-purity chemical entity (typically ≥95%) allows for its use as a reference standard in HPLC method development and validation, ensuring the accurate quantification and control of potential impurities in active pharmaceutical ingredients (APIs) derived from diaminopyrimidine synthetic routes.

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